METHANONE](/img/structure/B279700.png)
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YLMETHANONE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both difluoromethyl and hydroxy groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YLMETHANONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of difluoromethyl groups: This step often involves the use of difluoromethylating agents such as bromodifluoromethane in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The difluoromethyl groups can be reduced to form methyl groups under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a methyl-substituted derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Medicine:
Therapeutic Agents: The compound could be explored for its potential therapeutic effects in treating various diseases.
Diagnostic Tools: Use in the development of diagnostic agents for imaging or detection of specific biomolecules.
Industry:
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic compounds.
Agriculture: Potential use in the development of new agrochemicals for pest control.
Mécanisme D'action
The mechanism of action of 3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YLMETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethyl groups can enhance the compound’s binding affinity and specificity, while the hydroxy group can participate in hydrogen bonding, further stabilizing the interaction.
Comparaison Avec Des Composés Similaires
- 3,5-BIS(TRIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YLMETHANONE
- 3,5-BIS(METHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YLMETHANONE
Uniqueness: The presence of difluoromethyl groups in 3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YLMETHANONE makes it unique compared to its analogs. These groups can significantly influence the compound’s electronic properties, making it more reactive and potentially more effective in its applications.
Propriétés
Formule moléculaire |
C11H12F4N4O2 |
|---|---|
Poids moléculaire |
308.23 g/mol |
Nom IUPAC |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C11H12F4N4O2/c1-5-3-7(18(2)16-5)9(20)19-11(21,10(14)15)4-6(17-19)8(12)13/h3,8,10,21H,4H2,1-2H3 |
Clé InChI |
WQSSHCPFWIRTEE-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)C |
SMILES canonique |
CC1=NN(C(=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-nitro-1-methyl-1H-pyrazol-5-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B279617.png)

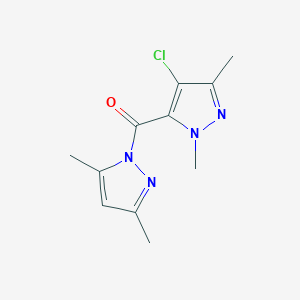
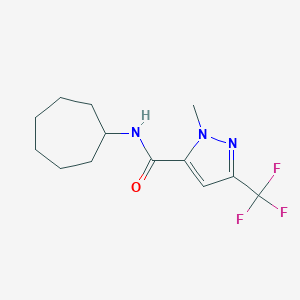

![3-amino-6-(difluoromethyl)-N-(2,5-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B279626.png)
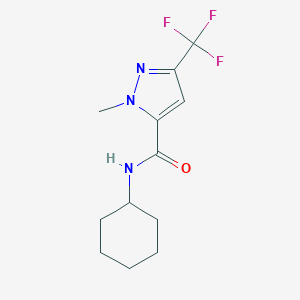
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B279634.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-isoxazolyl)-2-furamide](/img/structure/B279635.png)
![(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE](/img/structure/B279636.png)
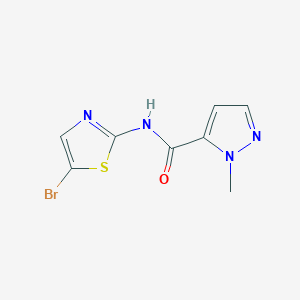
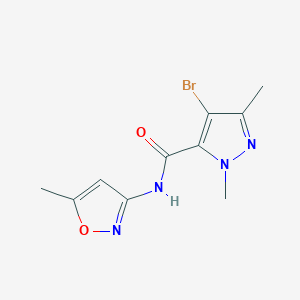
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B279639.png)
![(E)-N-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B279641.png)
